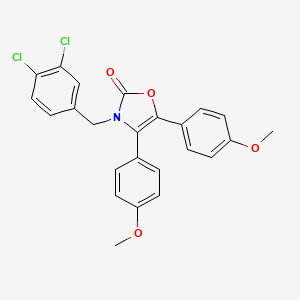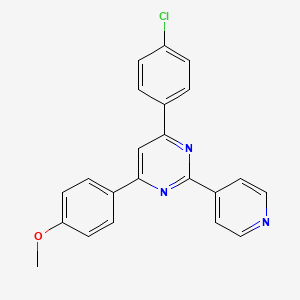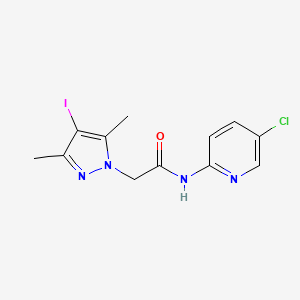![molecular formula C18H16ClN5OS B14944591 7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
The synthesis of 7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include cyclization reactions, which are crucial for forming the tetracyclic core. Reaction conditions such as temperature, solvent, and catalysts play a significant role in the efficiency and yield of the synthesis. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and quantity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the phenyl ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar compounds include other tetracyclic structures with varying substituents. For example:
- 7-(3-chlorophenyl)-13-methyl-3-sulfanylidene-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one
- 5-(4-chlorophenyl)-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one These compounds share structural similarities but differ in their substituents and specific chemical properties, making each unique in its applications and reactivity.
Propriétés
Formule moléculaire |
C18H16ClN5OS |
|---|---|
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C18H16ClN5OS/c1-10-20-21-18-23(10)17-15(13-7-8-22(2)9-14(13)26-17)16(25)24(18)12-5-3-11(19)4-6-12/h3-6H,7-9H2,1-2H3 |
Clé InChI |
QSGJJTJUICNLOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C)C(=O)N2C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-methyl-1,3-benzodioxol-2-yl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14944509.png)
![Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14944529.png)
![2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14944534.png)
![3-(4-chlorobenzyl)-6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944539.png)
![ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B14944549.png)

![2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide](/img/structure/B14944561.png)



![6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B14944584.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B14944587.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B14944601.png)

